3-(2-((7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy)propanamido)propanoic acid
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Overview
Description
3-(2-((7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy)propanamido)propanoic acid is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as MP-124 and has been studied for its anti-inflammatory and anti-tumor properties.
Scientific Research Applications
- Atorvastatin and Sunitinib , two successful drugs, contain a pyrrole-3-carboxylic acid substructure similar to our compound. Researchers explore derivatives of this structure for potential therapeutic applications .
- The 4-oxo derivatives of pyrrole-3-carboxylic acids, including our compound, have demonstrated antimalarial and HIV-1 protease inhibitory activities .
- The cyclization of α-amino ynones and three-component reactions of 2,3-diketo esters, amines, and ketones have shown significant scope in synthesizing related compounds .
- Oxidative cyclization of β-enaminones and ring-opening cyclization of cyclopropyl ketones with primary amines are also explored pathways .
Drug Development and Medicinal Chemistry
Antimicrobial and Antifungal Agents
Organic Synthesis and Chemical Reactions
Bioanalytical Reagents and Biological Inhibitors
Mechanism of Action
Target of Action
Coumarin derivatives, a class of compounds to which this molecule belongs, have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Coumarin derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and interaction with dna .
Biochemical Pathways
Coumarin derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, coagulation, cancer, and microbial infections .
Pharmacokinetics
The pharmacokinetic properties of coumarin derivatives can vary widely depending on their chemical structure .
Result of Action
Coumarin derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, anticoagulant, anticancer, and antimicrobial effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of coumarin derivatives .
properties
IUPAC Name |
3-[2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxypropanoylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6/c1-4-5-13-10-17(23)26-15-9-11(2)8-14(18(13)15)25-12(3)19(24)20-7-6-16(21)22/h8-10,12H,4-7H2,1-3H3,(H,20,24)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPXILCTWDXPRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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